
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) is an organic compound with a complex structure that includes a nitro group, a phenyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) typically involves the esterification of 2-Propen-1-ol, 2-nitro-3-phenyl- with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetate ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of 2-Propen-1-ol, 2-nitro-3-phenyl- and acetic acid.
Aplicaciones Científicas De Investigación
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-ol, 3-phenyl-, acetate (ester): Similar structure but lacks the nitro group.
Cinnamyl acetate: Another ester with a similar aromatic structure but different functional groups.
Cinnamyl alcohol: The alcohol counterpart of cinnamyl acetate.
Uniqueness
2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack the nitro group and may have different chemical and biological properties.
Propiedades
Número CAS |
3532-57-8 |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
[(Z)-2-nitro-3-phenylprop-2-enyl] acetate |
InChI |
InChI=1S/C11H11NO4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b11-7- |
Clave InChI |
ABUCXZPWLZXBBB-XFFZJAGNSA-N |
SMILES isomérico |
CC(=O)OC/C(=C/C1=CC=CC=C1)/[N+](=O)[O-] |
SMILES canónico |
CC(=O)OCC(=CC1=CC=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


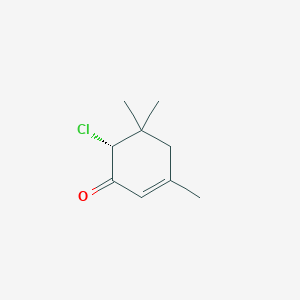
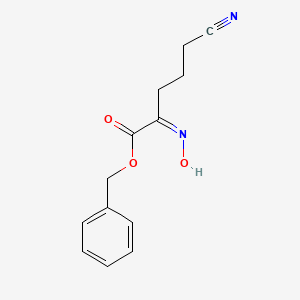

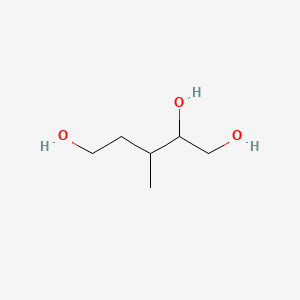

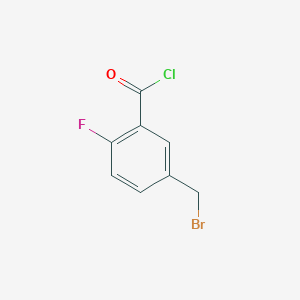
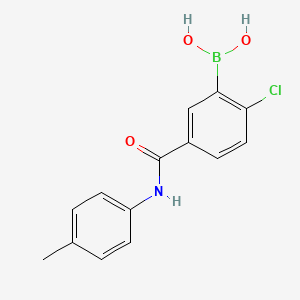
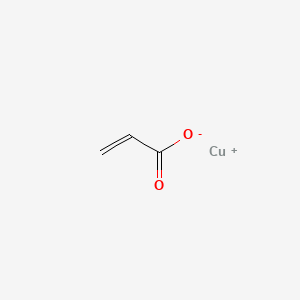
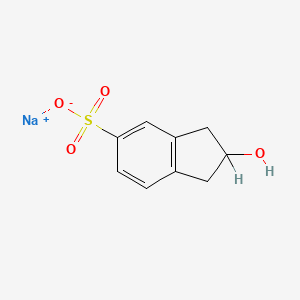
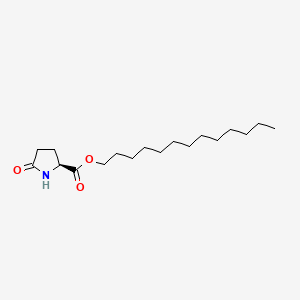
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)


![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
